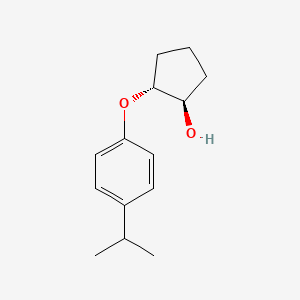
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a chiral organic compound that belongs to the class of cyclopentanol derivatives. This compound features a cyclopentane ring substituted with a phenoxy group and an isopropyl group, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-isopropylphenol.
Formation of Intermediate: The cyclopentanone undergoes a nucleophilic addition reaction with 4-isopropylphenol in the presence of a base such as sodium hydride.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Different alcohol derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol Derivatives: Compounds with similar cyclopentane structures and hydroxyl groups.
Phenoxy Compounds: Compounds containing phenoxy groups with various substitutions.
Uniqueness
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both phenoxy and isopropyl groups, which may confer distinct chemical and biological properties.
Biological Activity
Rel-(1R,2R)-2-(4-isopropylphenoxy)cyclopentan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Structural Characteristics
This compound features a cyclopentanol core substituted with a 4-isopropylphenoxy group. This structure is significant as it influences the compound's interaction with biological targets, particularly receptors involved in neurotransmission and inflammatory responses.
1. Dopamine D2 Receptor Interaction
Research indicates that compounds structurally similar to this compound may act as ligands for dopamine D2 receptors. These receptors are crucial in regulating mood, cognition, and motor control. Studies have shown that certain derivatives exhibit functionally biased activity, potentially leading to novel therapeutic approaches for conditions like schizophrenia and Parkinson's disease .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Specifically, it may inhibit cytosolic phospholipase A2 (cPLA2α), an enzyme involved in the production of pro-inflammatory mediators. In vitro studies demonstrate that modifications to the compound can enhance its inhibitory potency against cPLA2α, suggesting a pathway for developing new anti-inflammatory drugs .
Case Study 1: Dopamine D2 Receptor Ligands
In a study focusing on dopamine D2 receptor ligands, various compounds were synthesized and tested for their affinity and selectivity. The results indicated that derivatives of cyclopentanol structures showed promising activity with pEC50 values indicating effective receptor engagement .
Case Study 2: Inflammatory Response Modulation
Another investigation assessed the impact of this compound on inflammatory markers in cellular models. The study found a significant reduction in pro-inflammatory cytokines when treated with the compound, highlighting its potential as an anti-inflammatory agent .
Data Tables
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10(2)11-6-8-12(9-7-11)16-14-5-3-4-13(14)15/h6-10,13-15H,3-5H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
PLFNKBUVUBUQDI-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)O[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















